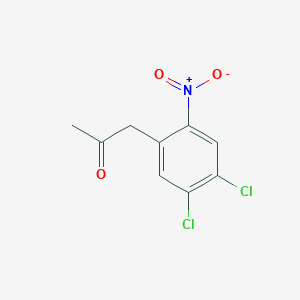
2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C₉H₅F₇O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various research and industrial applications due to its distinctive reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Solvents: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophilic substitution with reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Produces trifluoromethyl-substituted ketones or acids.
Reduction: Yields trifluoromethyl-substituted alcohols or hydrocarbons.
Substitution: Results in various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of multiple fluorine atoms enhances its binding affinity to specific enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include metabolic processes or signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: A simpler analog with similar fluorine content but different structural properties.
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but differs in the functional groups attached to the aromatic ring.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is unique due to its combination of multiple fluorine atoms and specific structural arrangement, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specialized applications where such properties are desired.
Propiedades
Número CAS |
1447606-57-6 |
|---|---|
Fórmula molecular |
C9H5F7O |
Peso molecular |
262.12 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H5F7O/c10-4-1-2-5(7(17)9(14,15)16)6(3-4)8(11,12)13/h1-3,7,17H |
Clave InChI |
CEVXMGQXRIGDGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(F)(F)F)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


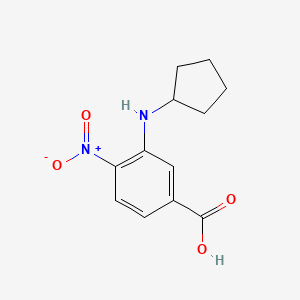
![Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)

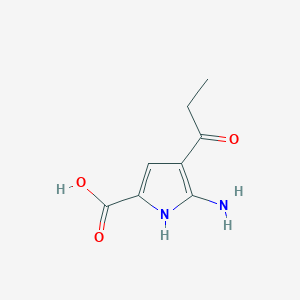
![tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)



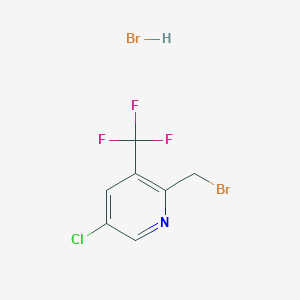
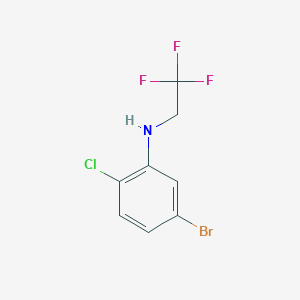
![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)

